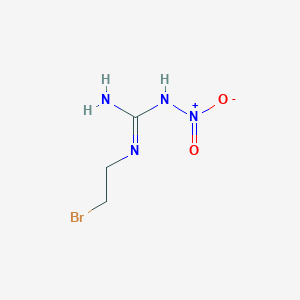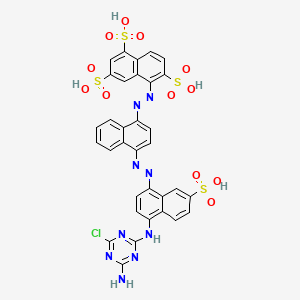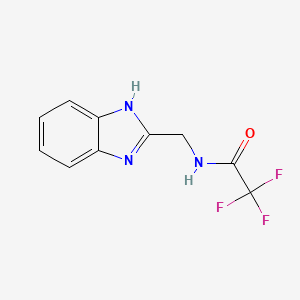
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a disulfide linkage and a piperidine moiety. Piperidine derivatives are widely recognized for their importance in medicinal chemistry and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Disulfide Linkage: The disulfide linkage is introduced by reacting a thiol with a suitable disulfide precursor under mild oxidative conditions.
Attachment of the Piperidine Moiety: The final step involves the attachment of the piperidine moiety to the disulfide linkage through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes using robust catalysts such as nickel or cobalt-based systems . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones under strong oxidative conditions.
Reduction: Reduction of the disulfide linkage can yield thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine involves its interaction with molecular targets through its piperidine and disulfide moieties. The disulfide linkage can undergo redox reactions, influencing cellular redox states and modulating enzyme activities . The piperidine ring can interact with various receptors and enzymes, affecting their function and leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog without the disulfide linkage.
Pyridine: A structurally related compound with a nitrogen atom in a six-membered ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine is unique due to its disulfide linkage, which imparts distinct redox properties and potential biological activities not found in simpler piperidine derivatives .
Propiedades
Número CAS |
1227-47-0 |
|---|---|
Fórmula molecular |
C16H32N2S2 |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
1-[2-(1-piperidin-1-ylpropan-2-yldisulfanyl)propyl]piperidine |
InChI |
InChI=1S/C16H32N2S2/c1-15(13-17-9-5-3-6-10-17)19-20-16(2)14-18-11-7-4-8-12-18/h15-16H,3-14H2,1-2H3 |
Clave InChI |
BWDJDIXFZROUAO-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1)SSC(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















